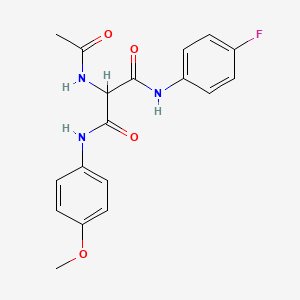

2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is the bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

Research has delved into the synthesis of heterocyclic compounds using derivatives similar to "2-(acetylamino)-N1-(4-fluorophenyl)-N3-(4-methoxyphenyl)malonamide." For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds showcases the compound's utility in constructing complex heterocyclic systems. These systems are of significant interest for their potential biological activities and pharmacological applications (Lovro Selič et al., 1997).

Electrochemical Behavior

The electrochemical behavior of derivatives has been studied to understand their potential applications in various chemical reactions and processes. For example, the investigation into the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in protic medium reveals insights into the reduction and oxidation pathways that these compounds can undergo. This knowledge is crucial for their application in synthetic chemistry and the development of novel compounds (J. David et al., 1995).

Chemical Structure Exploration for Therapeutic Uses

The exploration of chemical structures related to "2-(acetylamino)-N1-(4-fluorophenyl)-N3-(4-methoxyphenyl)malonamide" for potential therapeutic uses is another significant area of research. Compounds with similar structures have been synthesized and evaluated for their biological activities, such as inhibiting specific enzymes or receptors. For instance, the study of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for treating Parkinson's disease highlights the potential medical applications of these chemical entities (Xiaohu Zhang et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound, also known as 2-acetamido-N’-(4-fluorophenyl)-N-(4-methoxyphenyl)propanediamide , is a weak dopamine reuptake inhibitor . Dopamine reuptake inhibitors are a class of drugs that increase the levels of dopamine in the brain by blocking the transporters that remove it from the synapses. This results in an increase in the neurotransmission of dopamine, which is associated with mood, attention, and reward mechanisms in the brain .

Mode of Action

As a weak dopamine reuptake inhibitor, this compound works by binding to the dopamine transporter and blocking the reuptake of dopamine, thereby increasing the extracellular concentrations of dopamine . This leads to increased dopamine neurotransmission, which can have various effects depending on the specific neuronal pathways involved .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be well-absorbed and distributed throughout the body, particularly in areas with high concentrations of dopamine transporters .

Result of Action

The primary result of the action of this compound is an increase in dopaminergic neurotransmission. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, it may lead to increased alertness, attention, and cognitive performance, as well as changes in mood .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain substances, such as other drugs or neurotransmitters, can affect its binding to the dopamine transporter and thus its efficacy . Additionally, factors such as pH and temperature can influence its stability .

Eigenschaften

IUPAC Name |

2-acetamido-N-(4-fluorophenyl)-N'-(4-methoxyphenyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-11(23)20-16(17(24)21-13-5-3-12(19)4-6-13)18(25)22-14-7-9-15(26-2)10-8-14/h3-10,16H,1-2H3,(H,20,23)(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLJKVBWJLKNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2942317.png)

![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)

![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2942329.png)

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2942332.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)